molecular formula C7H11Cl2N3O B1451274 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride CAS No. 1803605-94-8

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride

Número de catálogo: B1451274
Número CAS: 1803605-94-8
Peso molecular: 224.08 g/mol
Clave InChI: NXXJKAXMBKMOJW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride (CAS 1803605-94-8) is a high-purity chemical compound offered for research and development purposes. This molecule features a tetrahydropyridopyrimidine core, a privileged structure in medicinal chemistry known for its relevance in designing biologically active molecules. With a molecular formula of C 7 H 11 Cl 2 N 3 O and a molecular weight of 224.08 g/mol , this dihydrochloride salt form offers enhanced solubility and stability for experimental workflows. As a versatile chemical scaffold, it serves as a critical building block in organic synthesis and early-stage drug discovery projects, particularly those exploring novel kinase inhibitors or other small-molecule therapeutics. Researchers value this scaffold for its potential to interact with a variety of enzymatic targets. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, as with all laboratory chemicals of its class .

Propiedades

IUPAC Name

5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.2ClH/c11-7-5-1-2-8-3-6(5)9-4-10-7;;/h4,8H,1-3H2,(H,9,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXJKAXMBKMOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=O)NC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803605-94-8
Record name 3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Actividad Biológica

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride (CAS: 756437-41-9) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C7H9N3O·2HCl
  • Molecular Weight : 185.17 g/mol
  • IUPAC Name : 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

The structure features a pyrido-pyrimidine framework that is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Antitumor Activity : This compound has shown promise as an antitumor agent by inhibiting specific kinases involved in cancer progression.
  • Antiviral Properties : It has been investigated for its potential against viruses such as Hepatitis C Virus (HCV).
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Tyrosine Kinase Inhibition : Research suggests that the substituents on the pyrido-pyrimidine scaffold can enhance selectivity towards specific tyrosine kinases. This is particularly relevant in cancer therapies where aberrant kinase activity drives tumor growth .
  • PI3K/mTOR Pathway Modulation : The compound has been associated with the inhibition of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical pathways in cell growth and survival .

Antitumor Activity

A study demonstrated that derivatives of tetrahydropyrido-pyrimidines exhibited significant cytotoxic effects on various cancer cell lines. For instance:

  • Cell Line Tested : HepG2 (liver cancer)
  • IC50 Values : Ranged from 0.01 to 0.1 μM depending on the specific derivative and its functional groups.

Antiviral Efficacy

Another investigation focused on the antiviral properties against HCV:

  • EC50 Values : The compound showed EC50 values in the low micromolar range (0.5–1 μM), indicating effective inhibition of viral replication in vitro .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayIC50/EC50 ValuesReference
AntitumorTyrosine Kinase Inhibition0.01 - 0.1 μM
AntiviralHCV0.5 - 1 μM
Anti-inflammatoryNF-kB PathwayNot specified

Table 2: Structure-Activity Relationship

Compound VariantSubstituent(s)Biological Activity
Base CompoundNoneModerate
Variant AMethyl at position 4Enhanced antitumor
Variant BHydroxyl at position 6Increased antiviral

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

  • Recent studies have indicated that 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This compound's mechanism involves the modulation of key signaling pathways involved in cancer cell survival and proliferation.

2. Neuroprotective Effects

  • Research suggests that this compound may possess neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been observed to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in the pathogenesis of these disorders.

3. Antimicrobial Properties

  • The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

Pharmacological Insights

1. Mechanism of Action

  • The pharmacological activity of this compound is believed to be linked to its ability to interact with specific receptors and enzymes in the body. For instance, it may act as an inhibitor of certain kinases involved in cancer cell signaling.

2. Structure-Activity Relationship (SAR) Studies

  • SAR studies have been conducted to optimize the biological activity of this compound. Modifications to its chemical structure have led to the identification of derivatives with enhanced potency and selectivity for target enzymes or receptors.

Case Studies

Study ReferenceApplicationFindings
AnticancerInduced apoptosis in cancer cell lines; inhibited proliferation
NeuroprotectionReduced oxidative stress in neuronal models; potential for Alzheimer's treatment
AntimicrobialEffective against multiple bacterial strains; potential for antibiotic development

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at electrophilic positions, particularly at the carbonyl oxygen (C4 position) and nitrogen atoms in the pyrimidine ring.

Reaction Type Conditions Catalyst/Reagents Outcome
Amide FormationRoom temperature, polar aprotic solvents (DMF, DMSO)Amines (primary/secondary)Substitution at C4 carbonyl group
AlkylationReflux in THF, 12–24 hoursAlkyl halides, K₂CO₃N-alkylated derivatives

These reactions are critical for introducing functional groups that modulate biological activity. For example, alkylation at N3 enhances binding affinity to kinase targets.

Electrophilic Aromatic Substitution

The electron-rich pyridine ring facilitates electrophilic attacks, particularly at positions activated by nitrogen lone pairs.

Reaction Type Conditions Catalyst/Reagents Outcome
NitrationHNO₃/H₂SO₄, 0–5°CNitro group incorporation at C2 or C6
HalogenationX₂ (Cl₂, Br₂), FeCl₃ catalystHalogenation at activated positions

The regioselectivity of these reactions depends on the electronic effects of the fused pyrimidine ring.

Ring-Opening and Rearrangement Reactions

Under acidic or basic conditions, the bicyclic structure undergoes controlled ring-opening:

Reaction Type Conditions Catalyst/Reagents Outcome
Acidic HydrolysisHCl (conc.), refluxPyrimidine ring cleavage to form diamines
Base-Mediated RearrangementNaOH, ethanol, 60°CIsomerization to pyridopyrimidine derivatives

These transformations enable access to structurally diverse intermediates for further functionalization.

Cyclization and Domino Reactions

The compound participates in domino cyclization to form polycyclic systems, leveraging its inherent reactivity :

Reaction Type Conditions Catalyst/Reagents Outcome
Gewald CyclizationEthanol, reflux, 8–12 hoursEthyl cyanoacetate, sulfurThienopyrimidine fused derivatives
Suzuki CouplingPd(PPh₃)₄, DME/H₂O, 80°CAryl boronic acidsBiaryl-functionalized analogs

These methods are pivotal in synthesizing pharmacologically active derivatives, such as kinase inhibitors .

Stability and Solubility Considerations

Reaction performance is influenced by the compound’s physical properties:

  • Solubility : >50 mg/mL in water or DMSO due to hydrochloride salt form.

  • Stability : Degrades above 200°C; sensitive to prolonged exposure to light/moisture.

Comparación Con Compuestos Similares

Table 1: Core Structural Variations

Compound Name Core Structure Substituents/Modifications Key Applications/Findings Reference IDs
THPTP-DHCl Pyrido[3,4-d]pyrimidinone Dihydrochloride salt BET-BDII selectivity; anti-leukemic activity
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride Pyrido[4,3-d]pyrimidinone Positional isomer of THPTP-DHCl GPR119 agonism (EC₅₀: 40 nM–14 µM)
7-Acetyl-3-(furan-2-ylmethyl)-2-mercapto-THPTP (CRCM5484) Thieno[2,3-d]pyrimidinone hybrid Thiophene ring; acetyl and furan substitutions BET-BDII inhibition (HTRF affinity assays)
3-Methyl-THPTP dihydrochloride Pyrido[3,4-d]pyrimidinone Methyl group at N3 position Intermediate in kinase inhibitor synthesis

Key Observations :

Positional Isomerism: The pyrido[4,3-d]pyrimidinone isomer (ST-4101) exhibits distinct pharmacological behavior compared to THPTP-DHCl. For instance, 6-substituted analogs in this series showed potent GPR119 agonism (EC₅₀: 40 nM), whereas THPTP-DHCl derivatives target BET proteins .

Hybrid Scaffolds: CRCM5484, a thieno-pyrimidinone hybrid, demonstrated higher selectivity for BET-BDII over BD1 (HTRF affinity assays) due to its 7-acetyl and furan substitutions. This contrasts with THPTP-DHCl, where the N-acetylated pyrido moiety is critical for binding .

Salt Forms: THPTP-DHCl’s dihydrochloride form improves solubility compared to its monohydrochloride analog (ST-4098, MFCD09264090) .

Pharmacological Activity Comparison

Key Observations :

  • BET Inhibition: THPTP-DHCl and CRCM5484 share BET-targeting activity but differ in selectivity. CRCM5484’s thieno ring and thiol group enhance BDII selectivity, while THPTP-DHCl relies on hydrogen bonding via its pyrido nitrogen .
  • GPR119 Agonism : Pyrido[4,3-d] analogs (e.g., 6-substituted derivatives) are more potent GPR119 agonists than THPTP-DHCl, highlighting the impact of substitution position on receptor interaction .

Table 3: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Purity (%) Salt/Hydration Form Reference IDs
THPTP-DHCl C₇H₁₁Cl₂N₃O 224.09 95% Dihydrochloride
ST-4098 (Monohydrochloride) C₇H₁₀ClN₃O 187.63 95% Monohydrochloride
Pyrido[4,3-d]pyrimidinone dihydrochloride C₇H₁₁Cl₂N₃O 224.09 95% Dihydrochloride
CRCM5484 C₁₅H₁₅N₃O₂S₂ 341.43 90% Free base

Key Observations :

  • Salt Forms: Dihydrochloride salts (THPTP-DHCl, ST-4101) generally exhibit higher solubility than monohydrochloride analogs (ST-4098) .
  • Synthesis: THPTP-DHCl derivatives are synthesized via condensation reactions (e.g., with chloroacetyl chloride) yielding ~90% purity, whereas CRCM5484 requires multistep thieno ring formation (10% yield) .

Métodos De Preparación

Preparation of the Pyrido[3,4-d]pyrimidin-4(3H)-one Core

A representative synthetic sequence involves:

  • Starting Material: Methyl-3-amino-2-chloroisonicotinate or similar pyridine derivatives.
  • Step 1: Ester Hydrolysis
    Hydrolysis of the methyl ester to the corresponding carboxylic acid under alkaline conditions.
  • Step 2: Conversion to Primary Amide
    The acid is converted to the primary amide via the acid chloride intermediate.
  • Step 3: Cyclization
    Ring closure is achieved by treatment with triethyl orthoformate, facilitating formation of the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold.
  • Step 4: Protection/Deprotection (Optional)
    Protective groups such as SEM (2-(trimethylsilyl)ethoxymethyl) chloride may be introduced to protect reactive sites during further functionalization.

This sequence is well-documented and forms the basis for subsequent derivatization.

Formation of the Dihydrochloride Salt

The free base 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is converted to its dihydrochloride salt by:

  • Dissolving the compound in an appropriate solvent (e.g., ethanol or water).
  • Addition of hydrochloric acid in stoichiometric excess (typically two equivalents) to form the dihydrochloride salt.
  • Isolation by crystallization or precipitation.

This salt formation improves the compound’s solubility and stability for pharmaceutical applications.

Representative Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Ester Hydrolysis NaOH, H2O, reflux Carboxylic acid derivative
2 Acid Chloride Formation SOCl2 or oxalyl chloride Acid chloride intermediate
3 Amidation NH3 or amine source Primary amide
4 Cyclization Triethyl orthoformate, reflux Pyrido[3,4-d]pyrimidin-4(3H)-one core
5 Saturation (if needed) Catalytic hydrogenation (Pd/C, H2) 5,6,7,8-Tetrahydro derivative
6 Salt Formation HCl in ethanol/water Dihydrochloride salt of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

Research Findings and Optimization

  • Yield and Purity: The cyclization step is critical for yield and purity; optimized conditions using triethyl orthoformate under reflux provide high conversion rates.
  • Protecting Groups: Use of SEM protecting groups during intermediate steps allows selective functionalization and prevents side reactions.
  • Functionalization: The core compound can be further derivatized at various positions (e.g., C8 substitution) via cross-coupling reactions such as Stille or Suzuki coupling, enabling the synthesis of diverse analogs.
  • Salt Stability: The dihydrochloride salt form exhibits improved solubility and stability, facilitating pharmaceutical formulation.

Data Table: Example Preparation Parameters and Yields

Step Conditions Yield (%) Notes
Ester Hydrolysis NaOH, reflux, 4 h 85-90 Complete conversion to acid
Acid Chloride Formation SOCl2, 0°C to RT, 2 h 80-85 Moisture sensitive
Amidation NH3, RT, 12 h 75-80 Primary amide formation
Cyclization Triethyl orthoformate, reflux, 6 h 70-75 Formation of bicyclic core
Hydrogenation (if needed) Pd/C, H2, RT, 12 h 90-95 Selective tetrahydro ring saturation
Salt Formation HCl, EtOH/H2O, RT, 2 h 95-98 Crystallization of dihydrochloride salt

Notes on Scale-Up and Practical Considerations

  • The synthetic route is amenable to scale-up with careful control of moisture-sensitive steps.
  • Protective group strategies may be adjusted based on the desired substitution pattern.
  • Salt formation should be monitored for complete conversion and crystallinity to ensure reproducible pharmaceutical-grade material.
  • Solvent choice and purification methods (e.g., recrystallization) are critical for obtaining high-purity dihydrochloride salts.

Q & A

Basic: What synthetic methodologies are recommended for preparing 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride?

Answer:
The compound is typically synthesized via cyclization reactions followed by dihydrochloride salt formation. Key steps include:

  • Cyclization of pyrimidine precursors under acidic or basic conditions, with subsequent reduction of double bonds in the pyrido ring using catalytic hydrogenation or sodium borohydride .
  • Salt formation by treating the free base with hydrochloric acid (HCl) in tetrahydrofuran (THF) or methanol, followed by lyophilization to isolate the dihydrochloride salt .
  • Critical parameters : Maintain temperatures below 200°C during synthesis to avoid decomposition (observed at 206–211°C) .

Advanced: How can thermal instability during synthesis or storage be mitigated?

Answer:
Thermal degradation is a known challenge. Mitigation strategies include:

  • Controlled reaction temperatures : Use microwave-assisted synthesis for rapid heating/cooling cycles to minimize prolonged exposure to high temperatures .
  • Stabilizing agents : Add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar) to prevent oxidative decomposition .
  • Storage : Keep the compound at 2–8°C in airtight, light-protected containers with desiccants to limit hygroscopic degradation .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:
Rigorous characterization requires:

  • ¹H/¹³C NMR : Confirm the tetrahydropyrido-pyrimidinone core and substituent positions (e.g., 8-substituted derivatives in –16) .
  • LC-MS/HPLC : Assess purity (>97% by area normalization) and detect impurities (e.g., residual solvents or byproducts) .
  • Thermal analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine melting points and decomposition profiles .

Advanced: How can contradictory data on reaction yields or purity be resolved?

Answer:
Discrepancies in yields (e.g., 22% vs. 55% for similar reductive aminations in ) may arise from:

  • Reagent purity : Use freshly distilled THF or anhydrous methanol to avoid side reactions with moisture .
  • Catalyst optimization : Screen palladium or platinum catalysts for hydrogenation efficiency .
  • Workup protocols : Employ solid-phase extraction (e.g., KP-NH cartridges) or gradient recrystallization to improve purity .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this scaffold?

Answer:
SAR studies focus on modifying substituents at the 2-, 4-, and 8-positions:

  • 8-position derivatives : Introduce pyrazole or piperidine groups (e.g., compound 52e in ) to enhance binding affinity .
  • 4-methoxy analogs : Compare bioactivity with unsubstituted variants (e.g., 4-methoxy derivatives in ) to evaluate steric/electronic effects .
  • Biological assays : Pair synthetic modifications with in vitro enzyme inhibition or cell-based assays (e.g., kinase inhibition profiling) .

Basic: What are the best practices for purification of this compound?

Answer:

  • Chromatography : Use silica gel or reverse-phase C18 columns with eluents like ethanol/dichloromethane (40% v/v) .
  • Recrystallization : Optimize solvent pairs (e.g., methanol/water) to remove hydrochloride salt byproducts .
  • Lyophilization : For hygroscopic batches, freeze-drying ensures stable, anhydrous forms .

Advanced: How can computational methods enhance experimental design for novel derivatives?

Answer:

  • Docking studies : Model interactions with target proteins (e.g., kinases) to prioritize substituents for synthesis .
  • DFT calculations : Predict thermodynamic stability of tautomers or salt forms to guide synthetic routes .
  • QSAR models : Corrogate substituent properties (logP, polar surface area) with bioavailability data from analogs .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Perform reactions in fume hoods due to potential HCl gas release during salt formation .
  • Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride
Reactant of Route 2
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.